Testosterone isocaproate

説明

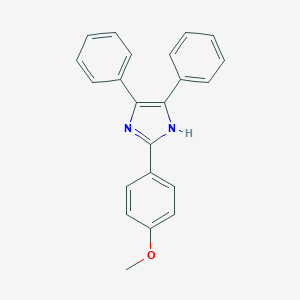

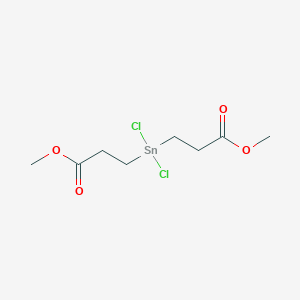

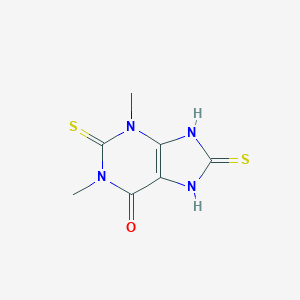

アンドロスト-4-エン-3-オン、17-((4-メチル-1-オキソペンチル)オキシ)-、(17β)-は、テストステロンイソカプロエートとしても知られており、テストステロンの合成エステルです。そのアナボリック特性により、ホルモン補充療法やボディビルディングで広く使用されています。 この化合物の分子式はC25H38O3、分子量は386.6 g/molです .

2. 製法

合成経路と反応条件: アンドロスト-4-エン-3-オン、17-((4-メチル-1-オキソペンチル)オキシ)-、(17β)-の合成は、通常、テストステロンと4-メチルバレリック酸のエステル化によって行われます。この反応は、酸または塩基によって触媒され、加水分解を防ぐために無水条件が必要です。この反応は、以下のように表すことができます。[ \text{テストステロン} + \text{4-メチルバレリック酸} \rightarrow \text{アンドロスト-4-エン-3-オン、17-((4-メチル-1-オキソペンチル)オキシ)-、(17β)-} + \text{水} ]

工業的生産方法: 工業的な設定では、この化合物の生産は、大規模なエステル化プロセスを含みます。この反応は、高収率と純度を確保するために、制御された環境で行われます。 最終生成物を得るために、再結晶やクロマトグラフィーなどの高度な精製技術が一般的に使用されます .

反応の種類:

酸化: この化合物は酸化反応を起こす可能性があり、ケトンやカルボン酸を生成します。

還元: 還元反応は、この化合物を対応するアルコールに変換することができます。

置換: エステル基は、求核置換反応によって他の官能基と置換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が、酸性条件下で使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬が無水条件下で使用されます。

置換: アミンやアルコールなどの求核剤が、塩基の存在下で使用できます。

主な生成物:

酸化: 17-ケト誘導体とカルボン酸の生成。

還元: 17-ヒドロキシ誘導体の生成。

作用機序

この化合物は、標的組織の androgen receptor に結合することで、その効果を発揮します。この結合は、receptor を活性化し、タンパク質合成と筋肉の成長を促進する特定の遺伝子の転写につながります。分子標的は、骨格筋、骨、中枢神経系です。 関与する経路は、主に androgen receptor シグナル伝達経路と、筋肉タンパク質合成に対する下流の影響です .

類似化合物:

- テストステロンエナント酸

- テストステロンシпионаート

- テストステロンプロピオネート

比較:

- テストステロンエナント酸: 同様のアナボリック効果がありますが、テストステロンイソカプロエートと比較して半減期が長いです。

- テストステロンシпионаート: 半減期も長く、ホルモン補充療法で広く使用されます。

- テストステロンプロピオネート: 半減期が短く、より即効性を得るために使用されます。

独自性: アンドロスト-4-エン-3-オン、17-((4-メチル-1-オキソペンチル)オキシ)-、(17β)-は、特定のエステル鎖により、作用時間と効果の発現のバランスがとれており、独自性があります。 これは、医学的およびスポーツの両方の用途に適しています .

生化学分析

Biochemical Properties

Testosterone isocaproate is a testosterone ester with improved bioavailability and metabolic half-life compared to the endogenous hormone . It binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .

Cellular Effects

As a testosterone derivative, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .

Temporal Effects in Laboratory Settings

As a testosterone ester, it is expected to have a prolonged effect compared to testosterone itself .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- typically involves the esterification of testosterone with 4-methylvaleric acid. The reaction is catalyzed by an acid or base and requires anhydrous conditions to prevent hydrolysis. The reaction can be represented as follows: [ \text{Testosterone} + \text{4-methylvaleric acid} \rightarrow \text{Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)-} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products:

Oxidation: Formation of 17-keto derivatives and carboxylic acids.

Reduction: Formation of 17-hydroxy derivatives.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

科学的研究の応用

化学: この化合物は、生物試料中のテストステロンエステルの定量化のための、分析化学における参照標準として使用されます。

生物学: 生物学研究では、筋肉の成長、骨密度、全体的な代謝に対するテストステロンの影響を調べるために使用されます。

医学: テストステロンイソカプロエートは、男性の性腺機能低下症や思春期遅延などの状態の治療のためのホルモン補充療法に使用されます。また、女性における特定の種類の乳がんの治療にも使用されます。

類似化合物との比較

- Testosterone enanthate

- Testosterone cypionate

- Testosterone propionate

Comparison:

- Testosterone enanthate: Similar anabolic effects but has a longer half-life compared to testosterone isocaproate.

- Testosterone cypionate: Also has a longer half-life and is commonly used in hormone replacement therapy.

- Testosterone propionate: Has a shorter half-life and is used for more immediate effects.

Uniqueness: Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- is unique due to its specific ester chain, which provides a balance between the duration of action and the onset of effects. This makes it suitable for both medical and athletic applications .

特性

IUPAC Name |

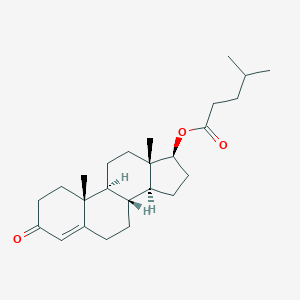

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYHLSBUTAPNGT-BKWLFHPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046806 | |

| Record name | Testosterone isocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15262-86-9 | |

| Record name | Testosterone isocaproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone isocaproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone isocaproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 15262-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone isocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ISOCAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)

![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)